![molecular formula C7H5ClN2OS B1526148 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one CAS No. 1257078-94-6](/img/structure/B1526148.png)
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
Overview
Description
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a chemical compound with the molecular formula C7H5ClN2OS. It is a derivative of imidazo[2,1-b][1,3]thiazole, featuring a chlorine atom at the 6th position and a ketone group at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with imidazo[2,1-b][1,3]thiazole as the starting material.
Chlorination: The imidazo[2,1-b][1,3]thiazole undergoes chlorination to introduce the chlorine atom at the 6th position.
Ketone Formation: The chlorinated product is then subjected to a series of reactions to introduce the ketone group at the 1st position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, thiazoles are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastics .
Target of Action
Biochemical Pathways
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Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethanol: A related compound with an alcohol group instead of a ketone.
4-{(E)-[6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl]methylidene}cyclohexanone: Another derivative with a cyclohexanone ring.
Uniqueness: 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole core, chlorine substitution, and ketone functionality. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by an imidazole ring and a thiazole moiety. Its chemical formula is represented as follows:
- IUPAC Name : this compound
- CAS Number : 1257078-94-6
- Molecular Weight : 261.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, influencing various physiological processes.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole and thiazole have been reported to possess activity against a range of bacterial and fungal pathogens.
Anthelmintic Activity
Recent research identified anthelmintic properties in related compounds through screening methods using Caenorhabditis elegans as a model organism. The findings suggest that these compounds can effectively inhibit helminth growth, indicating potential therapeutic applications in treating parasitic infections .
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter systems. Notably, a related compound was identified as a potent agonist for the 5-HT6 receptor with a high affinity (Ki = 2 nM), suggesting implications for conditions such as anxiety and depression .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 8 | Staphylococcus aureus |
16 | Escherichia coli |
Neuropharmacological Study
In an experimental model for obsessive-compulsive disorder (OCD), the compound's analog was shown to increase GABA levels in the rat frontal cortex. This effect correlates with improved behavioral outcomes in models simulating OCD symptoms .
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZUUAPVPDUAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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